1,2-Distearoyl-3-palmitoyl-rac-glycerol
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Overview
Description
1,2-Distearoyl-3-Palmitoyl-rac-glycerol is a triacylglycerol compound that features stearic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position . This compound is identified in natural sources such as cocoa butter, lard, and cod liver oil . It has a molecular formula of C55H106O6 and a molecular weight of 863.43 g/mol .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol are not fully understood due to the limited research available. As a triacylglycerol, it is known to interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism. These interactions are crucial for its role in energy storage, insulation, and cellular signaling .
Molecular Mechanism
As a triacylglycerol, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
As a triacylglycerol, it is likely to be involved in lipid metabolism pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and palmitic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired triacylglycerol product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-pressure and high-temperature reactors to achieve efficient esterification. The process may also include purification steps such as distillation and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield stearic acid, palmitic acid, and glycerol.
Oxidation: Oxidative cleavage of the fatty acid chains can produce shorter-chain fatty acids and other oxidation products.
Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Stearic acid, palmitic acid, and glycerol.
Oxidation: Shorter-chain fatty acids and oxidation products.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
1,2-Distearoyl-3-Palmitoyl-rac-glycerol has several scientific research applications:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in lipid metabolism and its presence in biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable materials
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-3-Palmitoyl-rac-glycerol involves its incorporation into lipid bilayers and its interaction with other lipid molecules. It can influence membrane fluidity and permeability, affecting various cellular processes. The compound’s fatty acid chains can also undergo metabolic transformations, contributing to energy production and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-Palmitoyl-rac-glycerol: Contains oleic acid instead of stearic acid at the sn-1 and sn-2 positions.
1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol: Contains palmitic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position.
Uniqueness
1,2-Distearoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of stearic and palmitic acids, which imparts distinct physical and chemical properties. Its presence in natural sources like cocoa butter and its role in lipid metabolism make it a valuable compound for various applications .
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-octadecanoyloxypropyl) octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYRTVJOFMYIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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